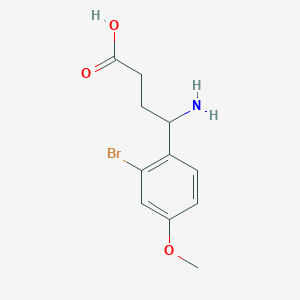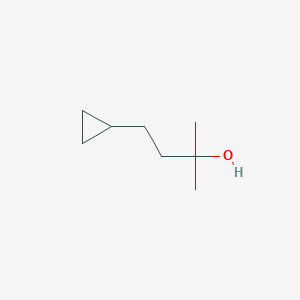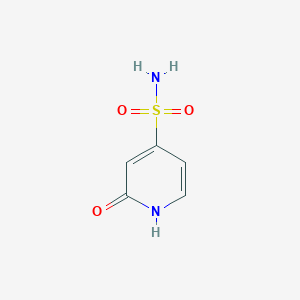
Racemic 2-chlorophenylglycine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Racemic 2-chlorophenylglycine methyl ester is a chemical compound that consists of a racemic mixture of two enantiomers of 2-chlorophenylglycine methyl ester. This compound is of interest due to its applications in various fields, including pharmaceuticals and organic synthesis. The presence of a chiral center in the molecule makes it a subject of study for enantioselective synthesis and resolution techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of racemic 2-chlorophenylglycine methyl ester typically involves the esterification of 2-chlorophenylglycine. One common method is the reaction of 2-chlorophenylglycine with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The racemization of optically active 2-chlorophenylglycine esters can be achieved by heating with thionyl chloride, which allows for the recovery of enantiomers from unwanted mother liquors .
Analyse Des Réactions Chimiques
Types of Reactions
Racemic 2-chlorophenylglycine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-chlorophenylglycine.
Reduction: 2-chlorophenylglycinol.
Substitution: Various substituted phenylglycine derivatives.
Applications De Recherche Scientifique
Racemic 2-chlorophenylglycine methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Industry: The compound is utilized in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of racemic 2-chlorophenylglycine methyl ester involves its interaction with specific molecular targets, such as enzymes. For instance, in the synthesis of clopidogrel, the compound undergoes enzymatic hydrolysis to form the active metabolite that inhibits platelet aggregation. The pathways involved include ester hydrolysis and subsequent activation of the resulting carboxylic acid derivative .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chlorophenylglycine: The parent compound without the ester group.
2-chlorophenylglycinol: The reduced form of the ester.
Phenylglycine methyl ester: A similar compound without the chlorine substituent.
Uniqueness
Racemic 2-chlorophenylglycine methyl ester is unique due to the presence of both a chlorine substituent and a chiral center, which makes it a valuable compound for studying enantioselective synthesis and resolution techniques. Its applications in the synthesis of pharmaceuticals, such as clopidogrel, further highlight its importance in medicinal chemistry.
Propriétés
Formule moléculaire |
C9H10ClNO2 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
methyl 2-(2-chloroanilino)acetate |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)6-11-8-5-3-2-4-7(8)10/h2-5,11H,6H2,1H3 |
Clé InChI |
XLFFMBBILLMIKI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rac-n-{[(1r,2s,5s)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl}prop-2-enamide](/img/structure/B13553285.png)
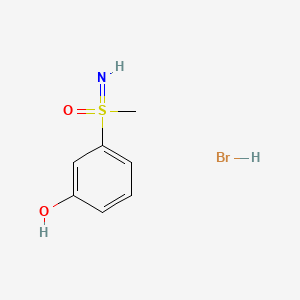

![2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13553301.png)

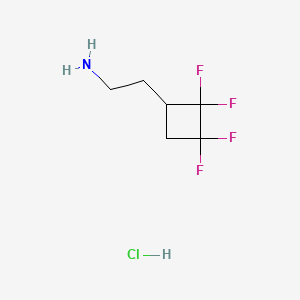

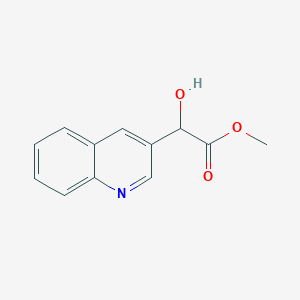
![1-{7-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B13553342.png)
![Tert-butyl 3-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13553347.png)

